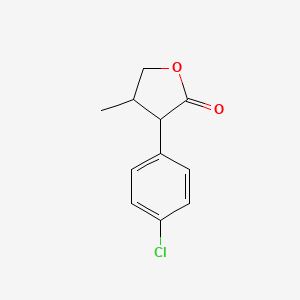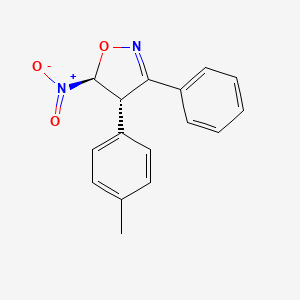![molecular formula C7H11N3O B12911484 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one CAS No. 88259-80-7](/img/structure/B12911484.png)
6-[(Propan-2-yl)amino]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isopropylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring with an isopropylamino group at the 6-position and a keto group at the 3-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylamino)pyridazin-3(2H)-one typically involves the reaction of 3(2H)-pyridazinone with isopropylamine. One common method is the nucleophilic substitution reaction where the amino group of isopropylamine replaces a leaving group on the pyridazinone ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 6-(Isopropylamino)pyridazin-3(2H)-one may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Isopropylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-(Isopropylamino)pyridazin-3(2H)-ol.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Isopropylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a fatty acid-binding protein inhibitor, it binds to the protein and prevents the binding of fatty acids, thereby modulating metabolic pathways associated with diseases like diabetes and obesity . The compound’s structure allows it to fit into the binding pocket of the target protein, inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminopyridazin-3(2H)-one
- 4,6-Disubstituted pyridazin-3(2H)-ones
Uniqueness
6-(Isopropylamino)pyridazin-3(2H)-one is unique due to the presence of the isopropylamino group, which imparts specific biological activities and enhances its binding affinity to certain molecular targets. Compared to other pyridazinones, this compound exhibits distinct pharmacological properties that make it a valuable candidate for drug development .
Properties
CAS No. |
88259-80-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-5(2)8-6-3-4-7(11)10-9-6/h3-5H,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
XBZUWDHTNITCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NNC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)
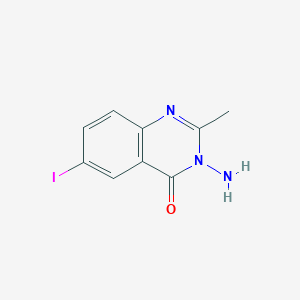

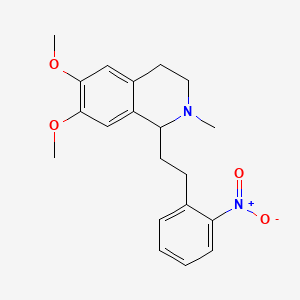
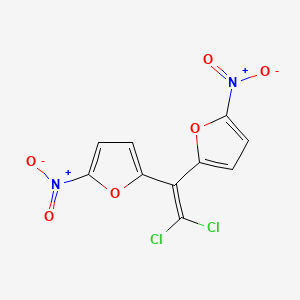
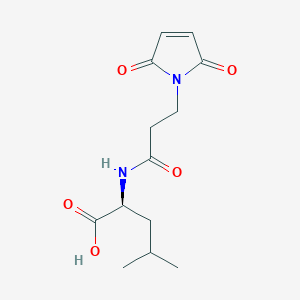
![Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12911441.png)
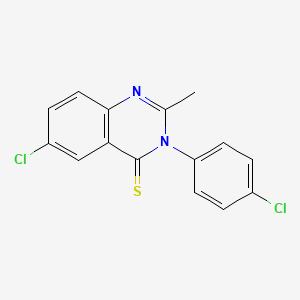
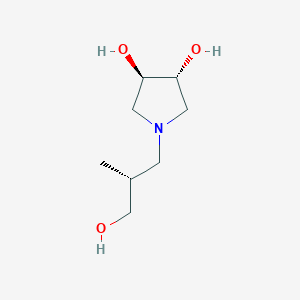

![4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911463.png)

